5-Propylpyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-8-5-9-7(6)10/h4-5H,2-3H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOROFRHZQHEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 5 Propylpyrimidin 4 1h One Systems
Fundamental Chemical Transformations of Pyrimidinones (B12756618)
The reactivity of the pyrimidinone core is dictated by the interplay of its two nitrogen atoms and the carbonyl group, which influence the electron distribution within the ring and dictate the regioselectivity of various transformations.
Regioselective Oxidation Pathways
While specific oxidation studies on 5-Propylpyrimidin-4(1H)-one are not extensively documented, the oxidation of pyrimidine (B1678525) derivatives is a known transformation. The pyrimidine ring itself is relatively resistant to oxidation. However, substituents on the ring can be susceptible to oxidation. For instance, alkyl groups at positions 4 and 6 can be oxidized to carboxylic acids. The presence of the electron-withdrawing carbonyl group at position 4 in this compound would likely influence the reactivity of the propyl group at position 5 towards strong oxidizing agents.
Reduction Reactions for Functional Group Interconversion
The reduction of the pyrimidinone ring can lead to various hydrogenated derivatives. The C5-C6 double bond is susceptible to reduction. For instance, uracil (B121893) and thymine (B56734) can be reduced by dihydropyrimidine (B8664642) dehydrogenases to their corresponding dihydropyrimidines. While enzymatic reductions are specific, catalytic hydrogenation of this compound would likely yield 5-propyldihydropyrimidin-4(1H)-one. The carbonyl group can also be a target for reduction, although this typically requires stronger reducing agents and may lead to a mixture of products.
Nucleophilic and Electrophilic Substitution Reactions
The pyrimidine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. Conversely, electrophilic substitution is less facile and typically occurs at the C5 position, which is the most electron-rich carbon atom in the ring.
Nucleophilic Substitution: In this compound, the carbonyl group at C4 already bears an oxygen atom, making direct nucleophilic substitution at this position less common without prior activation. However, if a suitable leaving group were present at the C2 or C6 positions, nucleophilic aromatic substitution (SNAr) would be a viable pathway for introducing a variety of functional groups. It is likely that many SNAr reactions on pyrimidines proceed through a concerted mechanism rather than a stepwise addition-elimination sequence, especially with good leaving groups like halogens. nih.gov
Alkylation of Ring Heteroatoms (e.g., Nitrogen Alkylation)
The nitrogen atoms in the pyrimidinone ring are nucleophilic and can be readily alkylated. In this compound, both N1 and N3 are potential sites for alkylation. The regioselectivity of N-alkylation can be influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. Generally, in the presence of a base, the N1 position is deprotonated to form an anion, which then reacts with an alkyl halide. The use of different bases and solvents can favor either N1 or N3 alkylation. For example, the N-alkylation of imidazopyridines, which also contain a pyridine-like and a pyrrole-like nitrogen, shows regioselectivity depending on the reaction conditions. fabad.org.tr Efficient and selective N1-alkylation of pyrimidines can be achieved using heterogeneous catalysts. ias.ac.in
Hydrolytic Transformations of Functional Groups
The pyrimidinone ring itself is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, and particularly at elevated temperatures, the ring can undergo cleavage. Functional groups attached to the pyrimidine ring can also be susceptible to hydrolysis. For instance, if an ester or amide group were present on the propyl substituent or elsewhere on the ring, it could be hydrolyzed to the corresponding carboxylic acid or amine under appropriate conditions.
Design and Synthesis of Functionalized this compound Analogues
The synthesis of functionalized this compound analogues can be achieved through various synthetic strategies. A common approach involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with urea (B33335) or a related N-C-N synthon. For the synthesis of this compound, a suitable precursor would be a 2-propyl-1,3-dicarbonyl compound.
Once the this compound core is formed, further functionalization can be achieved through the reactions described in the previous sections. For example, N-alkylation can introduce a variety of substituents at the nitrogen positions, and electrophilic substitution can be used to introduce functional groups at the C5 position. The development of efficient synthetic methods for functionalized azepines has been achieved through copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes. nih.gov A comprehensive review of the synthesis of various pyrimidine-based analogues highlights the diverse methodologies available for creating novel derivatives. jchemrev.com
Below is a table summarizing potential derivatization strategies for this compound based on the general reactivity of pyrimidinones.
Table 1: Potential Derivatization Strategies for this compound
| Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|
| N1-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Alkyl-5-propylpyrimidin-4(1H)-one |
| N3-Alkylation | Alkyl halide, Different base/solvent conditions | 3-Alkyl-5-propylpyrimidin-4(1H)-one |
| C5-Halogenation | Halogenating agent (e.g., NBS, I₂), Catalyst | 5-Propyl-x-halopyrimidin-4(1H)-one |
| C5-Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 5-Propyl-x-nitropyrimidin-4(1H)-one |
| Ring Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 5-Propyldihydropyrimidin-4(1H)-one |
The regioselectivity of these reactions would need to be determined experimentally for the specific this compound substrate. The design of novel analogues often involves computational studies to predict the effect of different functional groups on the molecule's properties.
Introduction of Varied Aliphatic and Aromatic Substituents
The this compound scaffold offers several sites for substitution, enabling the introduction of diverse functional groups to modulate its physicochemical properties. Key strategies focus on N-alkylation/arylation, C-acylation, and substitution at the C2 and C6 positions.
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrimidinone ring (N1 and N3) can be readily alkylated or arylated. N1-alkylation is common, typically achieved by treating the pyrimidinone with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. The choice of solvent, base, and reaction temperature can influence the selectivity between N1 and N3 substitution.
C-Acylation: The position adjacent to the propyl group (C6) can be functionalized. For instance, Vilsmeier-Haack type reactions can introduce a formyl group, which serves as a versatile handle for further modifications.
Substitution at C2: By starting with a 2-thioxo or 2-methylthio analogue of this compound, the C2 position can be functionalized. The thio-group can be oxidized to a more reactive methylsulfonyl group, which acts as an excellent leaving group for nucleophilic substitution with various amines, alcohols, or thiols.
The following table summarizes representative reactions for introducing substituents onto a pyrimidinone core, which are applicable to the 5-propyl derivative.
| Reaction Type | Reagents and Conditions | Substituent Introduced | Position |
| N-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, DMF | Alkyl (e.g., Methyl) | N1 or N3 |
| C-Acylation | Vilsmeier reagent (POCl₃, DMF) | Formyl (-CHO) | C6 |
| C2-Amination | 1. Oxidation of 2-methylthio group (e.g., with m-CPBA) 2. Amine (e.g., R-NH₂) | Amino (-NHR) | C2 |
Synthesis of Fused Heterocyclic Systems Containing Pyrimidinone
Fusing additional heterocyclic rings to the this compound core is a powerful strategy for creating complex, polycyclic scaffolds with significant biological potential.
The synthesis of pyrimido[4,5-d]pyrimidines often starts from a 6-aminopyrimidinone precursor. One of the most efficient methods is a multicomponent reaction. For example, the condensation of 6-amino-5-propylpyrimidin-4(1H)-one with an aldehyde and another amine-containing component like urea or guanidine (B92328) can lead to the formation of the fused system in a single step. These reactions are often catalyzed by acids and can be accelerated using microwave irradiation. acs.orgresearchgate.net
An alternative route involves the reaction of a 4-amino-5-acylpyrimidine with an acylating or cyclizing agent. For instance, acylation of the 4-amino group followed by base-catalyzed cyclization can yield the desired pyrimido[4,5-d]pyrimidine (B13093195) skeleton. nih.gov A two-step procedure starting from a 4-amino-2-substituted-pyrimidine-5-carbonitrile intermediate, which first reacts with an orthoester and is then cyclized with an amine, also yields these derivatives. nih.gov
| Starting Material | Reagents | Product Type | Key Features |
| 6-Amino-5-propylpyrimidin-4(1H)-one | Aryl aldehyde, Urea, Acetic acid | Tetrahydropyrimido[4,5-d]pyrimidine-trione | One-pot, multicomponent reaction. acs.org |
| 4-Amino-5-acyl-propylpyrimidine | 1. Carboxylic anhydride (B1165640) 2. NH₄OAc | Pyrimido[4,5-d]pyrimidine | Stepwise approach with good control over substitution. nih.gov |
| 4-Amino-5-cyano-propylpyrimidine | 1. Triethylorthoformate 2. Substituted aniline, Acetic acid | N-Aryl-pyrimido[4,5-d]pyrimidin-4-amine | Versatile two-step synthesis for varied N-substitution. nih.gov |
Pyranopyrimidinone systems, specifically pyrano[2,3-d]pyrimidines, are commonly synthesized via a one-pot, three-component reaction. This involves the condensation of a barbituric acid or thiobarbituric acid derivative (which shares the core structure of the target pyrimidinone), an aldehyde, and a compound with an active methylene (B1212753) group, typically malononitrile. oiccpress.comresearchgate.netresearchgate.net The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to form the pyran ring fused to the pyrimidine core. researchgate.net Various catalysts, including nano-magnetic particles or organocatalysts like L-proline, have been employed to promote this reaction under environmentally friendly conditions. researchgate.neteurekaselect.com
| Pyrimidine Source | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product |
| Barbituric acid | Aromatic aldehyde (e.g., Benzaldehyde) | Malononitrile | L-proline, Solvent-free, 100°C | 7-Amino-5-aryl-2,4-dioxo-pyrano[2,3-d]pyrimidine |
| Thiobarbituric acid | p-Chlorobenzaldehyde | Malononitrile | Fe₃O₄ nanoparticles, Reflux | 7-Amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-pyrano[2,3-d]pyrimidine |
The Gould-Jacobs reaction is a classical and effective method for constructing pyrido[2,3-d]pyrimidinone scaffolds. researchgate.net This reaction involves the initial condensation of an aminopyrimidine, such as 6-amino-5-propylpyrimidin-4(1H)-one, with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate). The resulting intermediate undergoes a thermally induced 6-electron cyclization, followed by tautomerization, to yield the fused pyrido-pyrimidinone system. researchgate.net
The regioselectivity of cyclization can be a critical factor. For example, starting from acylated 5-acetyl-4-aminopyrimidines, base-catalyzed cyclization can lead to different isomers. Cyclization involving the acetyl methyl group and the amide carbonyl forms pyrido[2,3-d]pyrimidin-5-one derivatives, whereas if the amide moiety contains an activated methylene group, cyclization can occur with the acetyl carbonyl to yield pyrido[2,3-d]pyrimidin-7-one derivatives.
| Reaction Name | Starting Pyrimidine | Key Reagents | Conditions | Product Scaffold |
| Gould-Jacobs Reaction | 6-Amino-5-propylpyrimidin-4(1H)-one | Diethyl ethoxymethylenemalonate | 1. Condensation 2. High-temperature cyclization (e.g., in Dowtherm A) | Pyrido[2,3-d]pyrimidin-5-one |
| Base-catalyzed Cyclization | N-(5-acetyl-pyrimidin-4-yl)acetamide | MeONa, BuOH, Reflux | Cyclization involves acetyl methyl group | Pyrido[2,3-d]pyrimidin-5-one |
| Base-catalyzed Cyclization | N-(5-acetyl-pyrimidin-4-yl)-2-phenylacetamide | MeONa, BuOH, Reflux | Cyclization involves activated phenylacetyl CH₂ group | Pyrido[2,3-d]pyrimidin-7-one |
Covalent Linkage to Complex Biomolecules (e.g., Glycosides, Hydroxamic Acids)
To enhance biological activity or improve pharmacokinetic profiles, the this compound core can be conjugated to biomolecules like sugars or functional groups such as hydroxamic acids.
Glycosides: Pyrimidine glycosides, or nucleoside analogues, are synthesized by coupling the pyrimidinone with a protected sugar moiety. A common method involves reacting the pyrimidinone with an activated sugar, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, in the presence of a base. This results in the formation of an N-glycosidic or O-glycosidic bond, depending on the reaction conditions and the nucleophilicity of the heteroatoms in the pyrimidine ring. The use of a 2-thioxo derivative can facilitate the formation of S-glycosides.
Hydroxamic Acids: Pyrimidine-based hydroxamic acids are often prepared from their corresponding esters. eurekaselect.com The synthesis typically begins with the O-alkylation of the this compound at the C4-oxo position using an ω-bromoalkanoate ester (e.g., methyl 6-bromohexanoate). The resulting ester is then treated with a solution of hydroxylamine (B1172632) (NH₂OH) to yield the final hydroxamic acid derivative. This functional group is a key zinc-binding motif in many enzyme inhibitors.
| Biomolecule Type | Key Reagents | Linkage | General Procedure |
| Glycoside | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, Base (e.g., KOH or TEA) | N- or O-glycosidic | Nucleophilic substitution on the anomeric carbon of the activated sugar. oiccpress.com |
| Hydroxamic Acid | 1. Methyl 6-bromohexanoate, Base 2. NH₂OH·HCl, KOH | O-alkoxy-amide | O-alkylation followed by aminolysis of the ester with hydroxylamine. eurekaselect.com |
Mechanistic Studies of Reaction Pathways and Selectivity
Understanding the reaction mechanisms is crucial for controlling the outcome and optimizing the synthesis of this compound derivatives.
Fused Pyranopyrimidinone Synthesis: The formation of the pyrano[2,3-d]pyrimidine ring is a classic example of a domino reaction. The mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base. researchgate.net This generates a highly electrophilic arylidene intermediate. The pyrimidinone (e.g., barbituric acid) then acts as a nucleophile in a Michael addition to the intermediate. The final step is an intramolecular cyclization via nucleophilic attack of the enolate onto one of the nitrile groups, followed by tautomerization to yield the stable, fused aromatic system. researchgate.net
Pyrido-pyrimidinone Synthesis (Gould-Jacobs Reaction): The mechanism of the Gould-Jacobs reaction begins with a nucleophilic attack from the exocyclic amino group of the pyrimidine onto the electron-deficient double bond of the alkoxymethylenemalonate ester, with subsequent elimination of ethanol (B145695). researchgate.netresearchgate.net The resulting intermediate then undergoes a thermally induced, pericyclic 6π-electrocyclization. This key step forms the new six-membered pyridine (B92270) ring. Aromatization through tautomerization leads to the final 4-hydroxy-pyrido-pyrimidinone product, which exists predominantly in its 4-oxo tautomeric form. researchgate.net
Pyrimido[4,5-d]pyrimidinone Synthesis: When starting from 6-aminouracils, aldehydes, and primary amines, the reaction is proposed to proceed via a double Mannich reaction. This involves the formation of iminium ion intermediates from the aldehyde and primary amine, which are then attacked by the nucleophilic C5 position of the 6-aminouracil. A second Mannich reaction and subsequent cyclization and dehydration steps lead to the fused product. The selectivity in the cyclization of acylated 5-acetyl-4-aminopyrimidines is dictated by which nucleophilic carbon (the acetyl methyl or an activated methylene in the acyl side-chain) attacks the electrophilic carbonyl carbon (acetyl carbonyl or amide carbonyl, respectively) under basic conditions.
Advanced Spectroscopic Characterization and Computational Chemical Analysis of 5 Propylpyrimidin 4 1h One
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a powerful, non-destructive method for probing the molecular vibrations of a compound. These vibrations, which are specific to the bonds and functional groups present, provide a unique fingerprint of the molecule's structure.
Experimental FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. Specific functional groups absorb IR radiation at characteristic frequencies, leading to vibrational transitions. For 5-Propylpyrimidin-4(1H)-one, the FT-IR spectrum would be expected to display a series of absorption bands corresponding to the vibrations of its constituent parts, including the pyrimidinone ring and the propyl substituent.
Key expected vibrational modes for this compound would include:
N-H Stretching: The N-H bond in the pyrimidinone ring would typically exhibit a stretching vibration in the region of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine (B1678525) ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the propyl group would appear between 2850 and 3000 cm⁻¹.
C=O Stretching: The carbonyl group (C=O) of the pyrimidinone ring is a strong IR absorber and is anticipated to show a prominent band in the range of 1650-1700 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring would produce a set of bands typically found in the 1400-1650 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations within the ring are expected in the 1200-1350 cm⁻¹ range.
CH₂ and CH₃ Bending: The propyl group would also give rise to characteristic bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups in the 1375-1470 cm⁻¹ region.
Table 1: Representative Experimental FT-IR Data for this compound (Note: This table is illustrative due to the absence of specific experimental data in the public domain.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretching |
| ~3050 | Weak | Aromatic C-H stretching |
| ~2960, 2870 | Medium | Aliphatic C-H stretching (CH₃, CH₂) |
| ~1680 | Strong | C=O stretching |
| ~1620, 1580 | Medium | C=N and C=C ring stretching |
| ~1460 | Medium | CH₂ bending |
| ~1380 | Medium | CH₃ bending |
| ~1250 | Medium | C-N stretching |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides more intense signals for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for characterizing the vibrations of the pyrimidine ring and the carbon-carbon bonds of the propyl chain.
Key expected Raman active modes include:
Ring Breathing Modes: The symmetric expansion and contraction of the pyrimidine ring would give rise to a characteristic and often intense Raman band.
C-C Stretching of Propyl Group: The C-C bond vibrations of the propyl substituent would be readily observable.
Symmetric CH₃ and CH₂ Stretching: These symmetric vibrations are typically more Raman active than their asymmetric counterparts.
Table 2: Representative Experimental FT-Raman Data for this compound (Note: This table is illustrative due to the absence of specific experimental data in the public domain.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Strong | Aromatic C-H stretching |
| ~2930 | Strong | Symmetric CH₂ stretching |
| ~1610 | Medium | C=C ring stretching |
| ~1000 | Strong | Ring breathing mode |
| ~880 | Medium | C-C stretching (propyl) |
In the absence of extensive experimental data, or to complement it, theoretical calculations are an invaluable tool for predicting and assigning vibrational spectra. Density Functional Theory (DFT) is a widely used computational method for this purpose. physchemres.org By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be optimized to its lowest energy state. physchemres.org
Following geometry optimization, frequency calculations can be performed to yield the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method, thereby improving the agreement with experimental data. nih.gov The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode in terms of contributions from individual internal coordinates (e.g., bond stretching, angle bending). nih.gov This theoretical approach allows for a comprehensive understanding of the vibrational dynamics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine ring and the propyl side chain.
Expected ¹H NMR signals:
N-H Proton: A broad singlet corresponding to the N-H proton, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.
Ring Protons: The protons attached to the pyrimidine ring would appear as singlets or doublets in the aromatic region (typically δ 6.0-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the carbonyl group and the propyl substituent.
Propyl Group Protons: The propyl group would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene (CH₂) protons adjacent to the pyrimidine ring. The coupling between adjacent non-equivalent protons would lead to the observed splitting patterns (n+1 rule).
Table 3: Predicted ¹H NMR Data for this compound (Note: This table presents predicted chemical shifts and multiplicities based on general principles, as specific experimental data is not available.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 1H | N-H |
| ~7.8 | Singlet | 1H | Ring CH |
| ~7.5 | Singlet | 1H | Ring CH |
| ~2.4 | Triplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.6 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Expected ¹³C NMR signals for this compound:
Carbonyl Carbon: The C=O carbon would appear significantly downfield (typically δ 160-180 ppm) due to the deshielding effect of the electronegative oxygen atom.
Ring Carbons: The carbon atoms of the pyrimidine ring would resonate in the δ 110-160 ppm range. The carbon atom attached to the propyl group would have a different chemical shift compared to the other ring carbons.
Propyl Group Carbons: The three carbon atoms of the propyl group would appear in the upfield region of the spectrum (typically δ 10-40 ppm).
Table 4: Predicted ¹³C NMR Data for this compound (Note: This table presents predicted chemical shifts based on general principles, as specific experimental data is not available.)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O |
| ~155.0 | Ring C |
| ~140.0 | Ring C |
| ~120.0 | Ring C |
| ~30.0 | -CH₂-CH₂-CH₃ |
| ~22.0 | -CH₂-CH₂-CH₃ |
| ~14.0 | -CH₂-CH₂-CH₃ |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, techniques such as electron ionization (EI) mass spectrometry would be employed.
In a typical analysis, the molecule would be ionized, often resulting in the formation of a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. Subsequent fragmentation of the molecular ion yields a characteristic pattern of daughter ions. The fragmentation of N-alkyl substituted pyrimidinones (B12756618) is often dominated by processes involving the alkyl substituent. cdnsciencepub.com
For this compound, key fragmentation pathways would likely involve the propyl group. Common fragmentations include the loss of neutral molecules or radicals. For instance, cleavage of the C-C bonds in the propyl chain could lead to the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals. Another expected fragmentation is the loss of propene (C₃H₆) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible. cdnsciencepub.com The pyrimidine ring itself can also fragment, typically through the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), characteristic of pyrimidinone structures. cdnsciencepub.comcore.ac.uk High-resolution mass spectrometry (HRMS) would be used to determine the exact masses of these fragments, allowing for the confident assignment of their elemental compositions. nih.govacs.org
Table 1: Illustrative Mass Spectrometry Fragmentation Data for this compound (Note: This data is hypothetical and for illustrative purposes, as specific experimental results for this compound were not found in the searched literature.)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 138 | [C₇H₁₀N₂O]⁺• (Molecular Ion) | - |
| 123 | [C₆H₇N₂O]⁺ | •CH₃ |
| 110 | [C₆H₁₀N₂]⁺• | CO |
| 96 | [C₄H₄N₂O]⁺• | C₃H₆ |
Quantum Chemical Computations and Theoretical Modeling
Quantum chemical computations provide profound insights into the molecular structure, stability, and reactivity that complement experimental findings. These theoretical methods are invaluable for studying molecules like this compound.
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic properties of molecules. nih.gov For this compound, a geometry optimization would be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable conformation (the lowest energy structure). researchgate.net This calculation provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge, which are fundamental to understanding the molecule's polarity and intermolecular interactions. nih.gov
Table 2: Illustrative Optimized Geometric Parameters for this compound from DFT Calculation (Note: This data is hypothetical and for illustrative purposes.)
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C4=O8 | 1.24 Å |
| Bond Length | C5-C9 (propyl) | 1.51 Å |
| Bond Angle | C2-N1-C6 | 121.5° |
| Dihedral Angle | N1-C6-C5-C4 | -0.5° |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that represent familiar chemical concepts like bonds, lone pairs, and anti-bonding orbitals.
For this compound, NBO analysis would reveal the nature of the bonding within the pyrimidine ring and the propyl substituent. A key aspect of this analysis is the examination of donor-acceptor interactions. For example, it can quantify the stabilization energy (E(2)) associated with the delocalization of electron density from a filled lone pair orbital (e.g., on the nitrogen or oxygen atoms) to an empty anti-bonding orbital (e.g., π* of the C=C or C=O bonds). These interactions are crucial for understanding the molecule's electronic stability and resonance effects. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energies of the HOMO (EHOMO) and LUMO (ELUMO) are critical. A high EHOMO indicates a better electron donor, while a low ELUMO signifies a better electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. irjweb.comnih.gov A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most involved in electron donation and acceptance, providing a basis for predicting its behavior in chemical reactions. wuxiapptec.com
Table 3: Illustrative FMO Properties and Global Reactivity Descriptors for this compound (Note: This data is hypothetical and for illustrative purposes.)
| Parameter | Definition | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |
| Chemical Softness (S) | 1 / (2η) | 0.21 |
While FMO theory provides a global picture of reactivity, Fukui function analysis offers a more detailed view by identifying the reactivity of specific atomic sites within a molecule. pku.edu.cn The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the system.
Condensed Fukui functions are calculated for each atom to predict its susceptibility to different types of attack:
fk+ : For nucleophilic attack (measures the atom's ability to accept an electron).
fk- : For electrophilic attack (measures the atom's ability to donate an electron).
fk0 : For radical attack.
By calculating these values for each atom in this compound, one can pinpoint the exact sites most likely to engage in nucleophilic or electrophilic reactions, providing a more refined prediction of regioselectivity than HOMO/LUMO analysis alone. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. deeporigin.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions.
The MEP map is color-coded to represent different regions of electrostatic potential. Typically:
Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue : Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green/Yellow : Represents regions of neutral potential.
For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the ring nitrogen atoms, identifying them as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom on the N1 nitrogen would likely show a positive potential (blue), indicating it as a potential hydrogen bond donor site. rsc.orgresearchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting reaction sites. nih.gov
First-Order Hyperpolarizability Calculations
The first-order hyperpolarizability (β) of a molecule is a measure of its nonlinear optical (NLO) response to an applied electric field. This property is of significant interest in the development of new materials for optoelectronic and photonic applications. The magnitude of the first-order hyperpolarizability dictates the efficiency of second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy.
Computational quantum chemical methods are powerful tools for predicting the NLO properties of molecules. These calculations can provide valuable insights into the relationship between molecular structure and NLO activity, guiding the design of novel materials with enhanced performance. The calculation of the first-order hyperpolarizability of this compound would typically involve density functional theory (DFT) methods, which have been shown to provide a good balance between computational cost and accuracy for a wide range of molecular systems.
A detailed computational study on this compound would provide the components of the first-order hyperpolarizability tensor (β_xxx, β_xxy, β_xyy, β_yyy, etc.) and the total hyperpolarizability (β_tot). However, a comprehensive search of the current scientific literature did not yield specific first-order hyperpolarizability calculations for this compound. While studies on other pyrimidine derivatives exist, it is not scientifically sound to extrapolate those results to the title compound due to the sensitive dependence of NLO properties on molecular structure.
Table 4.4.6.1: Representative First-Order Hyperpolarizability Data for a Hypothetical Pyrimidine Derivative
| Parameter | Value (a.u.) |
| β_xxx | Data not available |
| β_xxy | Data not available |
| β_xyy | Data not available |
| β_yyy | Data not available |
| β_tot | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound and are intended to show the typical format for presenting such data.
Total Density of States (TDOS) for Electronic Structure Contributions
The total density of states (TDOS) provides a graphical representation of the distribution of energy levels that are available for electrons to occupy within a molecule. The TDOS plot is a powerful tool for understanding the electronic structure and conductivity of a material. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key feature of the TDOS and is a crucial parameter in determining the chemical reactivity and electronic properties of a molecule.
For this compound, a TDOS analysis would elucidate the nature of its electronic transitions and provide insights into its potential as a semiconductor or other electronic material. The energy of the HOMO is related to the electron-donating ability of the molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO gap is a measure of the molecule's excitability.
Despite a thorough search of scientific databases, specific Total Density of States (TDOS) calculations for this compound could not be located. Such an analysis would be a valuable contribution to the understanding of the electronic properties of this compound.
Table 4.4.7.1: Hypothetical Electronic Structure Parameters for a Pyrimidine Derivative
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual calculations for this compound and are intended to show the typical format for presenting such data.
Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms of Pyrimidinone Derivatives
Design Principles Based on Nucleobase Mimicry and Bioisosteric Replacements
The design of novel pyrimidinone-based therapeutic agents often leverages the principle of nucleobase mimicry. acs.org Because the pyrimidinone scaffold resembles the nitrogenous bases that are the fundamental building blocks of DNA and RNA, these synthetic compounds can interact with a wide range of biological targets, such as enzymes and receptors, that normally bind to natural nucleosides. acs.orgmdpi.com This inherent structural similarity allows them to serve as a starting point for the development of inhibitors and modulators for various cellular processes.
Building on this foundation, the strategy of bioisosteric replacement is a cornerstone of medicinal chemistry used to optimize lead compounds. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.com This strategy involves exchanging an atom or a group of atoms with an alternative, broadly similar, atom or group to enhance desired properties. The goal of a bioisosteric replacement is to create a new molecule with improved activity, better selectivity, attenuated toxicity, or optimized pharmacokinetic profiles compared to the parent compound. cambridgemedchemconsulting.comnih.gov For instance, a hydroxyl group (-OH) might be replaced with a fluorine atom (-F) or an amide group (-CONH2) to modulate hydrogen bonding capacity and metabolic stability. nih.gov Similarly, a phenyl ring could be replaced by a pyridyl or thiophene (B33073) ring to alter electronic properties and solubility. cambridgemedchemconsulting.com This approach has been successfully applied in the optimization of various pyrimidinone derivatives, demonstrating its utility in fine-tuning molecular properties to achieve a desired biological outcome. nih.gov
Elucidation of Substituent Effects on Chemical and Biological Activities
The presence of alkyl groups, such as a propyl group at the C5 position of the pyrimidinone ring, exerts significant stereoelectronic influences on the molecule's interaction with its biological target. These influences can be broken down into two main components:
Steric Effects : The size and shape of the alkyl group are critical. A propyl group introduces bulk, which can either be beneficial or detrimental to binding affinity. If the target's binding pocket has a corresponding hydrophobic cavity, the propyl group can fit snugly, leading to favorable van der Waals interactions and increased potency. Conversely, if the pocket is too small, the bulky group will cause steric hindrance, preventing optimal binding and reducing activity.
Electronic Effects : Alkyl groups are weakly electron-donating. This property can subtly alter the electron density distribution across the pyrimidine (B1678525) ring, which may influence non-covalent interactions such as hydrogen bonding and π-π stacking with the target protein. Studies on related heterocyclic compounds have shown that alkyl interactions can play a crucial role in the stability of ligand-protein complexes. nih.gov In one documented case involving mesoionic pyrido[1,2-a]pyrimidinone insecticides, a propyl group was identified as a key substituent for achieving interesting insecticidal activity. nih.gov
| Property | Description | Potential Impact on Biological Activity |
|---|---|---|
| Steric Effect (Bulk) | Occupies a specific volume in 3D space. | Can enhance binding by fitting into a hydrophobic pocket or hinder binding through steric clashes. |
| Electronic Effect (Inductive) | Weakly electron-donating (+I effect). | Modulates the electron density of the pyrimidine ring, potentially influencing hydrogen bond strengths and other electrostatic interactions. |
| Hydrophobicity | Nonpolar nature. | Promotes favorable interactions within hydrophobic regions of a protein's active site, contributing to binding affinity. nih.gov |
Modifying functional groups at various positions on the pyrimidinone scaffold is a common strategy to explore and optimize the SAR. The introduction of different substituents can drastically alter a compound's activity profile by introducing new points of interaction with the target. For example, adding a hydrogen bond donor (like -OH or -NH2) or acceptor (like -C=O) can establish new, strong hydrogen bonds with amino acid residues in the target's active site, significantly increasing binding affinity. researchgate.net
Structure-activity relationship analyses on related pyridine (B92270) derivatives have shown that the number and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while the presence of halogens or other bulky groups can sometimes decrease it. nih.gov The specific substitution patterns are vital, as they can enhance hydrogen bonding and electrostatic interactions, which contribute to increased binding affinity and selectivity. researchgate.net
| Functional Group | Potential Interaction Type | Example Effect on Activity Profile |
|---|---|---|
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Can increase binding affinity through direct hydrogen bonding with protein residues. nih.gov |
| Amino (-NH2) | Hydrogen Bond Donor | Enhances electrostatic interactions and hydrogen bonding. researchgate.netnih.gov |
| Halogens (e.g., -F, -Cl) | Halogen Bonding, Hydrophobic | Can modulate lipophilicity and fill small pockets, but may also decrease activity depending on the context. nih.gov |
| Phenyl Ring | π-π Stacking, Hydrophobic | Can provide additional stabilizing interactions with aromatic amino acid residues like Phenylalanine or Tyrosine. researchgate.net |
Positional isomerism, which concerns the different locations of a substituent on the pyrimidinone core, has profound biological implications. solubilityofthings.com The specific three-dimensional arrangement of functional groups is critical for precise molecular recognition by a biological target. Moving a key substituent, such as the propyl group, from the C5 position to another position (e.g., C2 or C6) would result in a different spatial presentation of the group.
This change can drastically alter the compound's ability to bind effectively. An interaction that is favorable at one position may be impossible or even repulsive at another. For example, if the C5-propyl group fits perfectly into a hydrophobic pocket, a C6-propyl isomer might clash with the protein backbone, leading to a complete loss of activity. Studies on related pyrido[2,3-d]pyrimidin-7(8H)-ones have highlighted that the diversity of substituents at the C4 position is particularly critical for their activity as tyrosine kinase inhibitors. mdpi.com This underscores the principle that the specific placement of functional groups is a key determinant of biological function, as enzymes and receptors often have rigidly defined active sites that require a precise complementary ligand structure. solubilityofthings.com
Computational Approaches to Ligand-Target Interactions
Computational chemistry provides powerful tools for understanding how pyrimidinone derivatives interact with their biological targets at a molecular level. These in silico methods can predict binding modes and affinities, guiding the rational design of more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov It is an invaluable tool in computer-aided drug design for screening virtual libraries of compounds and prioritizing them for synthesis and biological testing. physchemres.org
In a typical docking study involving a pyrimidinone derivative, a 3D structure of the target protein is obtained from a repository like the Protein Data Bank. mdpi.com The pyrimidinone ligand is then computationally placed into the protein's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, often expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. atmiyauni.ac.in
These simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex, such as:
Hydrogen bonds: Identifying key amino acid residues that act as hydrogen bond donors or acceptors.
Hydrophobic interactions: Showing how nonpolar parts of the ligand, like the propyl group, interact with hydrophobic residues. physchemres.org
π-π stacking: Interactions between the aromatic pyrimidinone ring and aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
Docking studies on various pyrazolo[1,5-a]pyrimidine (B1248293) and imidazo-pyrimidine derivatives have successfully elucidated their binding modes, showing strong correlations between predicted binding affinities and experimentally observed biological activities. nih.govnih.govekb.egnih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Types |
|---|---|---|---|---|
| 5-Propylpyrimidin-4(1H)-one | Kinase A | -8.5 | Lys72, Glu91, Leu144, Phe165 | H-Bond, Hydrophobic, π-π Stacking |
| 5-Ethylpyrimidin-4(1H)-one | Kinase A | -8.1 | Lys72, Glu91, Leu144 | H-Bond, Hydrophobic |
| Pyrimidin-4(1H)-one | Kinase A | -6.2 | Lys72, Glu91 | H-Bond |
| 5-Propyl-2-aminopyrimidin-4(1H)-one | Kinase A | -9.1 | Lys72, Glu91, Asp166, Leu144 | H-Bond (additional), Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the relationship between the chemical structures of pyrimidinone derivatives and their biological activities. These models translate the structural and physicochemical properties of molecules into mathematical equations to predict their activity.
For pyrimidinone derivatives, QSAR studies have been instrumental in optimizing their therapeutic potential for various targets. For instance, a QSAR model was developed for a series of pyridinone derivatives acting as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov This model utilized multiple descriptors, such as molecular connectivity indices derived from the 2D molecular topology, to correlate the structural features of the compounds with their inhibitory activity. nih.gov Such models help in understanding which structural modifications are likely to enhance potency.
In the context of anti-inflammatory activity, QSAR studies have been applied to 4-amino-2,6-diarylpyrimidine-5-carbonitriles. plu.mx These analyses aim to identify the key molecular properties—such as electronic, steric, and hydrophobic features—that govern the anti-inflammatory effects of these compounds. Similarly, for pyrimidine derivatives acting as antagonists for the A3 adenosine (B11128) receptor, a 3D-QSAR model was constructed to highlight the structural determinants responsible for their affinity and selectivity. nih.gov This model's predictive power was validated by designing new derivatives with expected activities, which, upon synthesis and testing, showed excellent agreement with the model's predictions. nih.gov
The development of these predictive models relies on statistical validation to ensure their robustness and predictive capability. researchgate.netnih.gov Based on established QSAR models, new compounds with potentially high biological activity can be theoretically designed for future experimental confirmation. researchgate.net
Investigation of Pyrimidinone-Mediated Molecular Mechanisms
The biological activities of pyrimidinone derivatives are a direct consequence of their interactions with specific molecular targets within the cell. Understanding these mechanisms at a molecular level is crucial for drug design and development. The pyrimidinone scaffold is recognized for its structural similarity to the nitrogenous bases of DNA and RNA, predisposing these compounds to form significant intermolecular interactions, such as hydrogen bonds, with biological macromolecules. acs.org
Enzyme Inhibition and Modulation Pathways
Pyrimidinone derivatives have been extensively studied as inhibitors of various enzymes, playing a role in several pathological conditions.
DNA Replication/Repair: The structural resemblance of pyrimidines to natural nucleobases allows them to interfere with DNA synthesis and repair. nih.govwikipedia.org Certain pyrimidine nucleotide analogues can inhibit DNA polymerase reactions. oup.com For example, pyrimidine analogues lacking the 2-keto group have been shown to be potent inhibitors of Taq polymerase, likely by being incompatible with the correctly folded form of the enzyme required for catalysis. oup.com The inhibition of enzymes involved in DNA repair pathways is a key strategy in cancer therapy to enhance the efficacy of DNA-damaging agents. nih.govmdpi.com Pyrimidine antimetabolites are converted into nucleotide analogues within cells, which then inhibit enzymes critical for DNA synthesis, leading to DNA damage and apoptosis. nih.gov
Cyclooxygenase-2 (COX-2): Many pyrimidinone derivatives have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation and cancer. rsc.orgrsc.org Molecular docking studies reveal that these compounds can bind within the COX-2 active site, often orienting themselves similarly to known selective inhibitors like celecoxib. researchgate.netnih.gov The selectivity for COX-2 over the COX-1 isoform is a critical feature, potentially reducing side effects. mdpi.comnih.gov The structure-activity relationship (SAR) indicates that specific substitutions on the pyrimidine ring are crucial for potent and selective inhibition. For example, the presence of a naphthyl moiety or electron-releasing groups on the pyrimidine skeleton has been shown to enhance anti-inflammatory activity by improving interactions with inflammatory cytokines and inhibiting COX-2 expression. rsc.org
Table 1: COX-2 Inhibition by Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Pyrimidine Derivative 3b | COX-2 | 0.20 ± 0.01 | - |
| Pyrimidine Derivative 5b | COX-2 | 0.18 ± 0.01 | - |
| Pyrimidine Derivative 5d | COX-2 | 0.16 ± 0.01 | - |
| Pyrimidine Derivative L1 | COX-2 | Comparable to Meloxicam | High |
| Pyrimidine Derivative L2 | COX-2 | Comparable to Meloxicam | High |
| Pyrimidine Derivative 27 | COX-2 | 0.62 | - |
| Pyrimidine Derivative 29 | COX-2 | 0.25 | - |
| N-(2-((7-nitro...amine (6) | COX-2 | 1.8 | High |
| Celecoxib (Reference) | COX-2 | 0.17 ± 0.01 / 1.11 | - |
| Nimesulide (Reference) | COX-2 | 1.68 ± 0.22 | - |
(Data sourced from references rsc.orgrsc.orgnih.govmdpi.comnih.gov)
Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a valid therapeutic strategy for cancer. researchgate.net Pyrimidine-based compounds, including those with a 5-propyl substituent, have been developed as potent HDAC inhibitors. beilstein-journals.org For instance, a series of pyrimidine-based hydroxamic acids were synthesized and evaluated for HDAC inhibitory activity, with some compounds showing selectivity for certain HDAC isoforms. beilstein-journals.org One derivative, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide, was identified as the most potent inhibitor of both HDAC4 and HDAC8 isoforms in its series. beilstein-journals.org SAR studies on pyrimidine-based 1,3,4-oxadiazoles revealed that oxadiazolethiones with a propyl group in the pyrimidine ring were more active against HDAC4. researchgate.net Some pyrimidine derivatives have been designed as dual inhibitors, targeting both HDACs and other cancer-related enzymes like anaplastic lymphoma kinase (ALK). nih.govnih.gov
Table 2: HDAC Inhibition by Propyl-Substituted Pyrimidinone Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Isoform | IC50 (µM) |
|---|---|---|
| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC4 | 16.6 |
| N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide | HDAC8 | 1.2 |
| 5-((2-(dibutylamino)-6-propylpyrimidin-4-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione | HDAC4 | 4.2 |
| Vorinostat (Reference) | HDAC4 | 59 |
(Data sourced from references researchgate.netbeilstein-journals.org)
HIV-1 Protease: HIV-1 protease is an essential enzyme for the replication of the HIV virus. patsnap.com Its inhibition prevents the maturation of new viral particles. patsnap.comwikipedia.org While many inhibitors are peptide-like, non-peptidyl inhibitors have also been developed. nih.gov These inhibitors are designed to fit into the active site of the enzyme, mimicking the transition state of the natural substrate and blocking its catalytic function. wikipedia.org The development of pyrimidinone-based HIV-1 protease inhibitors follows the principles of structure-based drug design, aiming to create molecules that can effectively bind to the enzyme's active site, often forming hydrogen bonds with the catalytic aspartic acid residues. wikipedia.orgnih.gov The emergence of drug-resistant viral strains necessitates the design of new inhibitors that can overcome these mutations. nih.gov
Receptor Binding and Activation/Inhibition Mechanisms
Pyrimidinone derivatives can also exert their effects by binding to specific cellular receptors, acting as either agonists or antagonists. This interaction can trigger or block signaling pathways.
For example, certain diaryl pyrimidines have been synthesized and identified as potent and highly selective antagonists of the A3 adenosine receptor. nih.gov Radioligand binding assays confirmed their high affinity, with some compounds exhibiting Ki values below 10 nM, while showing no significant activity at other adenosine receptor subtypes (A1, A2A, A2B). nih.gov Computational modeling, combined with SAR analysis, helped to elucidate the structural features required for this selective binding. nih.gov Other pyrimidine derivatives have been investigated for their potential to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in metabolic regulation. nih.gov
Interactions with Nucleic Acids and Proteins
The structural characteristics of the pyrimidinone ring system, resembling natural purine (B94841) and pyrimidine bases, allow for direct interactions with nucleic acids and proteins. acs.orgwikipedia.orgresearchgate.net These interactions are often mediated by hydrogen bonds, with N–H···O and C–H···O being predominant. acs.org
Studies have shown that pyrimidine derivatives can bind to DNA. nih.gov For instance, absorption spectroscopy revealed that a specific pyrimidine derivative with an electron-withdrawing chloro substitution had a high potential for DNA binding, with an intrinsic binding constant (Kb) of 2.64 × 10⁴ M⁻¹. nih.gov This interaction resulted in significant hypochromism, indicating a close association with the DNA structure. nih.gov Such interactions can lead to cellular damage and mutagenesis, which is a mechanism of action for some anticancer agents. nih.gov
Furthermore, pyrimidine derivatives can interact non-covalently with proteins. researchgate.net Studies on the binding of pyrimidine derivatives to human serum albumin (HSA) have shown the formation of stable complexes, which is a key factor for the bioavailability and distribution of a drug. mdpi.comnih.gov These interactions are typically hydrophobic in nature, but can also involve hydrogen bonding and van der Waals forces. nih.gov
Research Applications and Future Perspectives for 5 Propylpyrimidin 4 1h One in Chemical Biology
Strategic Role of Pyrimidinones (B12756618) as Core Structures in the Discovery of Novel Chemical Probes
Pyrimidinone derivatives serve as a fundamental framework in the discovery of new chemical probes, which are small molecules used to study and manipulate biological systems. nih.govyoutube.com The structural characteristics of the pyrimidinone ring allow for diverse chemical modifications, enabling the creation of large libraries of compounds with varied properties. This adaptability is crucial for developing probes that can selectively interact with specific biological targets, such as proteins and enzymes. nih.govnih.gov
The significance of the pyrimidine (B1678525) scaffold is well-established in medicinal chemistry, with numerous derivatives showing potent biological activities across various disease models. nih.gov Compounds with a pyrimidine core have been developed as protein kinase inhibitors, which are crucial in cancer therapy. nih.gov The ability of the pyrimidinone structure to be readily synthesized and modified makes it an attractive starting point for identifying molecules that can modulate complex biological processes, thereby advancing our understanding of disease pathways. nih.gov
Key Features of Pyrimidinone Scaffolds in Chemical Probe Development:
| Feature | Description | Reference |
| Structural Versatility | The pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired target engagement. | nih.gov |
| Biological Relevance | As a core component of nucleobases, the pyrimidine structure is recognized by many biological systems, providing a basis for designing molecules that interact with a wide range of enzymes and receptors. | nih.gov |
| Synthetic Accessibility | Efficient and well-established synthetic routes enable the rapid generation of diverse pyrimidinone libraries for screening. rsc.orgjchemrev.com | |
| "Privileged" Status | The pyrimidinone scaffold is found in numerous FDA-approved drugs and biologically active compounds, indicating its favorable pharmacological properties. ufrj.brresearchgate.net |
Exploration of 5-Propylpyrimidin-4(1H)-one and Related Scaffolds for Addressing Emerging Biological Targets
While specific research on this compound is limited in publicly available literature, the broader class of 5-substituted pyrimidinones is actively being investigated for its potential to modulate a variety of emerging biological targets. The substitution at the 5-position of the pyrimidinone ring has been shown to be critical for biological activity in many contexts. tandfonline.comnih.gov
Researchers are exploring pyrimidinone derivatives for a wide array of therapeutic applications, demonstrating the scaffold's versatility. eurekaselect.com For instance, various pyrimidinone-containing compounds have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as HT-29, A-549, MCF-7, and Caco-2. wjarr.comtandfonline.com Other derivatives have shown promise as antimicrobial agents against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans. tandfonline.com Furthermore, pyrimidinone analogues have been investigated as inhibitors of Janus kinases (JAKs), which are implicated in immune responses and cell growth, and as antagonists for the melanin-concentrating hormone receptor 1 (MCH R1), a target for obesity treatment. nih.govnih.gov The development of pyrimidinone-based inhibitors for enzymes like SHP2, a protein tyrosine phosphatase involved in cancer signaling pathways, further highlights the therapeutic potential of this scaffold. nih.gov
Examples of Biological Targets for Pyrimidinone Scaffolds:
| Biological Target Class | Specific Example(s) | Therapeutic Area | Reference |
| Protein Kinases | Janus Kinase 1 (JAK1), Spleen Tyrosine Kinase (SYK) | Inflammation, Cancer | nih.gov |
| Phosphatases | SHP2 (PTPN11) | Cancer | nih.gov |
| G-Protein Coupled Receptors | Melanin-concentrating hormone receptor 1 (MCH R1) | Obesity | nih.gov |
| Various Enzymes & Proteins | GTSE1 | Cancer (Colorectal, Lung) | nih.gov |
| Microbial Targets | Various bacterial and fungal enzymes | Infectious Diseases | tandfonline.comnih.gov |
Advanced Approaches for Library Synthesis and High-Throughput Screening of Analogues
The discovery of novel bioactive compounds based on the this compound scaffold is greatly accelerated by modern synthetic and screening methodologies. Advanced approaches, such as microwave-assisted organic synthesis, have enabled the rapid and efficient production of diverse libraries of pyrimidinone analogues. researchgate.netcapes.gov.brnih.gov These methods often lead to higher yields, shorter reaction times, and cleaner products, sometimes eliminating the need for extensive chromatographic purification, which is ideal for combinatorial chemistry and automated synthesis platforms. researchgate.netcapes.gov.br
Once these compound libraries are generated, they are subjected to high-throughput screening (HTS) to identify "hits" with desired biological activity. nih.govnih.gov HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target or in a cell-based assay. nih.govacs.org For example, a multiplexed HTS assay was developed to simultaneously screen for inhibitors of the exonuclease, ATPase, and helicase activities of the Werner syndrome protein (WRN), leading to the discovery of 2-sulfonylpyrimidine derivatives as potent inhibitors. acs.orgresearchgate.net This integration of efficient library synthesis with powerful screening techniques is crucial for identifying starting points for the development of new chemical probes and potential drug candidates. nih.gov
Modern Techniques in Pyrimidinone Analogue Development:
| Technique | Application | Advantage | Reference |
| Microwave-Assisted Synthesis | Rapidly synthesizes libraries of di- or trisubstituted pyrimidines. | Increased reaction rates, higher yields, and suitability for automation. | researchgate.netcapes.gov.brnih.gov |
| One-Pot, Multi-Component Reactions | Efficiently constructs complex pyrimidinone structures from simple starting materials in a single step. | Reduces waste, saves time, and simplifies purification. | nih.govfigshare.com |
| High-Throughput Screening (HTS) | Screens large compound libraries for activity against biological targets. | Rapidly identifies active compounds ("hits") for further development. | nih.govacs.org |
| Multiplexed Assays | Simultaneously measures multiple activities or parameters in a single well. | Provides richer data and can identify inhibitors with novel mechanisms of action. | acs.orgresearchgate.net |
Interdisciplinary Collaborations in Pyrimidinone Research and Development
The journey from a core chemical scaffold like pyrimidinone to a validated chemical probe or drug candidate necessitates extensive interdisciplinary collaboration. This process brings together experts from various fields to tackle the multifaceted challenges of modern drug discovery.
Organic and medicinal chemists are responsible for the design and synthesis of novel pyrimidinone analogues and libraries. jchemrev.com They work closely with computational chemists who use molecular docking and dynamics simulations to predict how these compounds might interact with their biological targets, helping to guide the synthetic strategy. nih.govresearchgate.net
Biochemists and molecular biologists develop and perform the assays used in high-throughput screening to test the synthesized compounds for biological activity. acs.org Once active compounds are identified, cell biologists investigate their effects in cellular models of disease, studying outcomes like cell proliferation, apoptosis, and cell cycle arrest. nih.govnih.gov
Pharmacologists then evaluate the most promising compounds in animal models to understand their behavior in a whole organism, a critical step for assessing potential therapeutic efficacy. nih.govnih.gov This collaborative ecosystem, integrating synthetic chemistry, computational modeling, and diverse biological sciences, is essential for translating the potential of the pyrimidinone scaffold into valuable tools for research and medicine. h1.cochemistryworld.com
Q & A
Q. What are the standard synthetic protocols for preparing 5-Propylpyrimidin-4(1H)-one, and how do reaction conditions influence yield?
The synthesis of pyrimidinone derivatives typically involves cyclocondensation reactions. For example, NHOAc in glacial acetic acid under reflux (108°C) is a common protocol for forming pyrimidine cores, as demonstrated in analogous pyrimidinone syntheses . Solvent choice (e.g., DMF, ethyl acetate) and catalysts (e.g., amino acids like L-proline) significantly impact reaction efficiency. For instance, glycine or L-proline can act as green catalysts in reflux conditions to achieve yields >85% for related dihydropyrimidinones . Optimization should focus on reagent stoichiometry, solvent polarity, and temperature gradients.
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
Key techniques include:
- 1H NMR : To identify protons on the pyrimidine ring and propyl substituent. For example, pyrimidinone NH protons typically appear at δ 10–12 ppm .
- FT-IR : Characteristic carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .
- GC-MS : To confirm molecular ion peaks and fragmentation patterns. Pyrimidinone derivatives often show M⁺ peaks with loss of substituents like propyl groups .
- X-ray crystallography : For unambiguous confirmation of tautomeric forms (e.g., 1H vs. 3H tautomers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory potency) may arise from:
- Structural variations : Minor substituent changes (e.g., halogenation, alkyl chain length) alter binding affinity. For example, fluorination at C5 enhances metabolic stability in pyrimidinones .
- Assay conditions : Differences in solvent (DMF vs. DMSO) or microbial strains (Gram-positive vs. Gram-negative) affect activity .
- Data validation : Use orthogonal assays (e.g., MIC tests and time-kill curves for antimicrobial claims) to cross-verify results .
Q. What computational strategies are effective for predicting the reactivity and tautomerism of this compound?
- Density Functional Theory (DFT) : Calculate tautomeric energy differences (1H vs. 3H forms) and proton-transfer barriers. Studies on fluoropyrimidinones show solvent effects (e.g., water vs. acetic acid) stabilize specific tautomers .
- Molecular docking : Screen against biological targets (e.g., SIRT1 inhibitors) to prioritize derivatives for synthesis. Autodock Vina or Schrödinger Suite can model binding interactions .
- MD simulations : Assess stability of hydrogen-bonded networks in crystal structures .
Q. How should researchers design experiments to evaluate the environmental impact of synthetic routes for this compound?
Adopt green chemistry metrics:
- Atom Economy : Compare traditional methods (e.g., HCl/DMF) vs. solvent-free or aqueous-phase reactions .
- Waste analysis : Quantify E-factor (kg waste/kg product) for each step. Amino acid-catalyzed routes reduce hazardous waste .
- Lifecycle assessment (LCA) : Track energy consumption and emissions across synthesis, purification, and disposal phases .
Methodological Considerations
Q. What strategies mitigate bias in biological data interpretation for pyrimidinone derivatives?
- Blinded assays : Separate compound synthesis and bioactivity testing teams to reduce confirmation bias .
- Mixed-method approaches : Combine quantitative (e.g., IC50 values) with qualitative data (e.g., microscopy for cell death mechanisms) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
Q. How can spectral data inconsistencies (e.g., NMR shifts) be addressed during structural elucidation?
- Deuterated solvent calibration : Ensure solvents (e.g., DMSO-d6 vs. CDCl3) do not obscure NH proton signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex spectra, particularly for propyl group conformers .
- Cross-lab validation : Compare data with published spectra of structurally similar pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
